Boc-N-Me-Phe DCHA

Description

BenchChem offers high-quality Boc-N-Me-Phe DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Phe DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORGORUOHHLHW-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture and Structural Elucidation

An In-Depth Technical Guide to the Structure and Application of Boc-N-Me-Phe-DCHA

Prepared by a Senior Application Scientist

This guide provides a comprehensive examination of N-α-tert-Butoxycarbonyl-N-α-methyl-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe-DCHA), a specialized amino acid derivative crucial for advanced peptide synthesis. We will dissect its molecular architecture, explore the functional significance of each chemical moiety, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Boc-N-Me-Phe-DCHA is not a single covalent molecule but an ionic salt complex. This structure is deliberately engineered to enhance the stability, handling, and solubility of the core amino acid derivative, N-Boc-N-methyl-phenylalanine, making it highly suitable for synthetic applications, particularly in solid-phase peptide synthesis (SPPS).[1][2] The compound consists of two distinct components: the protected amino acid anion and the dicyclohexylammonium cation.

The Core Amino Acid: N-Boc-N-methyl-phenylalanine

The core of the compound is a derivative of phenylalanine, an amino acid with a benzyl side chain. Two critical modifications are made to the standard phenylalanine structure:

-

N-α-methylation : A methyl group is attached to the alpha-amine nitrogen. This modification is of paramount importance in medicinal chemistry. It introduces steric hindrance that can protect the resulting peptide backbone from enzymatic degradation by proteases. Furthermore, N-methylation restricts the conformational flexibility of the peptide chain, which can lock the molecule into a bioactive conformation and enhance its binding affinity to therapeutic targets.

-

Boc Protecting Group : The alpha-amine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, stable under a wide range of reaction conditions but cleanly removable with moderate acids like trifluoroacetic acid (TFA).[3] Its function is to prevent the nucleophilic amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid group.[4]

The Counter-ion: Dicyclohexylammonium (DCHA)

The N-Boc-N-methyl-phenylalanine is an acid. To improve its handling characteristics, it is reacted with dicyclohexylamine to form a stable, crystalline salt.[2] The free acid form can be oily or difficult to crystallize, whereas the DCHA salt is typically a free-flowing white powder with a distinct melting point, making it easier to store, weigh, and handle accurately.[2] The DCHA salt form also enhances solubility in organic solvents commonly used in peptide synthesis.[1]

Chirality: L- and D- Isomers

Boc-N-Me-Phe-DCHA is a chiral molecule and is commercially available as both the L- and D-enantiomers.

-

Boc-N-Me-L-Phe-DCHA (CAS No: 40163-88-0) is derived from the naturally occurring L-phenylalanine.[2]

-

Boc-N-Me-D-Phe-DCHA (CAS No: 102185-45-5) is derived from the non-natural D-phenylalanine.[5]

The use of D-amino acids is a key strategy in drug design to increase the metabolic stability of peptides and to explore novel structural conformations for receptor binding.[6]

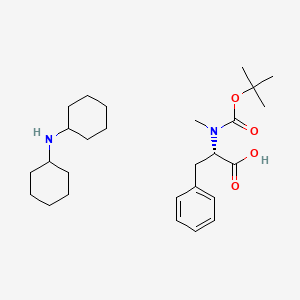

Structural Visualization

The ionic interaction between the deprotonated carboxylic acid of the Boc-amino acid and the protonated amine of dicyclohexylamine forms the stable salt.

Caption: Ionic structure of Boc-N-Me-Phe-DCHA salt.

Physicochemical Properties

The physical and chemical characteristics of Boc-N-Me-Phe-DCHA are critical for its storage, handling, and application in synthesis. The data presented below is a compilation from various suppliers for both L- and D-isomers.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N) | [1][2] |

| Molecular Weight | ~460.7 g/mol | [1][2][] |

| Appearance | Off-white to white crystalline powder | [2] |

| Melting Point | 173 - 180 °C | [2][] |

| Purity (HPLC) | ≥ 98% or ≥ 99% | [2][4][] |

| Optical Rotation [a]D20 | L-isomer: -25 ± 2° (c=1 in MeOH) | [2] |

| D-isomer: +24.5 ± 1° (c=1 in MeOH) | [4] | |

| Storage Conditions | 0 - 8 °C, protect from moisture | [2][4] |

| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate | [1][8] |

Role in Synthetic Chemistry: A Self-Validating System

The structure of Boc-N-Me-Phe-DCHA is a self-validating system for peptide synthesis. Each component serves a purpose that ensures the fidelity of the subsequent synthetic steps.

Synthesis Workflow Logic

The general workflow for utilizing this compound involves liberating the free acid, activating it, and coupling it to a peptide chain.

Caption: General workflow for using Boc-N-Me-Phe-DCHA in SPPS.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol provides a trusted methodology for the incorporation of Boc-N-Me-Phe into a peptide sequence using standard manual Boc-chemistry solid-phase peptide synthesis (SPPS).

Objective: To couple Boc-N-Me-Phe to a resin-bound peptide chain (H₂N-Peptide-Resin).

Materials:

-

Boc-N-Me-Phe-DCHA (L- or D-isomer)

-

H₂N-Peptide-Resin (e.g., MBHA resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

10% (v/v) DIPEA in DMF

-

5% (w/v) 1-Hydroxybenzotriazole (HOBt) in DMF (optional, as HBTU contains HOBt)

Step-by-Step Methodology

-

Resin Preparation:

-

Swell the H₂N-Peptide-Resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform a neutralization step by washing the resin with 10% DIPEA in DMF for 2 minutes, then drain.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.

-

-

Preparation of the Activated Amino Acid:

-

Causality: The DCHA salt must be converted to the free acid to allow for activation. The subsequent activation with HBTU creates a highly reactive HOBt-ester intermediate, facilitating efficient amide bond formation.

-

In a separate vial, dissolve Boc-N-Me-Phe-DCHA (3 equivalents relative to resin substitution) in a minimal amount of DMF.

-

Add HBTU (3 eq.) and dissolve.

-

Just before adding to the resin, add DIPEA (6 eq.). The solution may change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution from Step 2 to the prepared resin.

-

Agitate the reaction vessel at room temperature for 1-4 hours. N-methylated amino acids often couple more slowly than their non-methylated counterparts due to steric hindrance, so an extended coupling time is advised.

-

Validation: To ensure the reaction is complete, a small sample of resin can be taken for a Kaiser test. Note: The Kaiser test will be negative as it tests for primary amines, and the N-terminal amine is now a secondary amine after coupling. A chloranil test is more appropriate for secondary amines.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

-

-

Boc Deprotection (for subsequent coupling):

-

Causality: The Boc group must be removed to expose the N-terminal amine for the next coupling cycle. TFA is the standard reagent for this purpose.

-

Treat the resin with 50% TFA in DCM for 2 minutes. Drain.

-

Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid and prepare for the next cycle. The resin is now H₂N-(N-Me-Phe)-Peptide-Resin, ready for the next coupling step.

-

Conclusion

Boc-N-Me-Phe-DCHA is a highly specialized and strategically designed building block for peptide synthesis. Its structure, as a stable and easy-to-handle DCHA salt of an N-protected, N-methylated amino acid, provides chemists and drug developers with a reliable tool to introduce unique properties into peptides.[4][9] Understanding the function of each component—the acid-labile Boc group for protection, the N-methyl group for conformational control and enzymatic stability, and the DCHA salt for improved handling—is key to leveraging its full potential in the development of novel peptide therapeutics.[1]

References

- Vertex AI Search. (n.d.).

-

J&K Scientific. (n.d.). Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt | 102185-45-5. Retrieved January 2, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-N-Me-Phe-OH . DCHA Novabiochem 40163-88-0 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. apexbt.com [apexbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 8. BOC-D-MEPHE-OH DCHA | 102185-45-5 [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

Introduction: The Strategic Importance of N-Methylated Amino Acids in Peptide Science

An In-Depth Technical Guide to the Chemical Properties and Stability of Boc-N-Me-Phe DCHA

In the landscape of peptide synthesis and drug development, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of an N-methyl group on the peptide backbone introduces significant conformational constraints and enhances proteolytic stability, properties highly sought after in therapeutic peptide design. Boc-N-Me-Phe DCHA, or N-α-tert-Butyloxycarbonyl-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a premier reagent in this category. It provides the N-methylated phenylalanine residue, a common motif in bioactive peptides, protected with the acid-labile Boc group for use in established synthesis workflows.[1]

This technical guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple datasheet to offer a deep dive into the core chemical properties and stability considerations of Boc-N-Me-Phe DCHA. Understanding these characteristics is not merely academic; it is fundamental to ensuring the integrity of the starting material, the success of the synthesis, and the ultimate purity of the final peptide product. The dicyclohexylammonium (DCHA) salt form is a key feature, conferring enhanced stability and handling properties compared to the free acid, a concept we will explore in detail.[2]

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a firm grasp of its fundamental physicochemical properties. These parameters dictate its handling, solubility, and reactivity. Boc-N-Me-Phe DCHA is a white to off-white crystalline powder, a physical form that is conducive to accurate weighing and stable storage.[2]

Chemical Structure and Its Implications

The structure of Boc-N-Me-Phe DCHA is a combination of four key components: the L-phenylalanine scaffold, the N-methyl group, the N-Boc protecting group, and the DCHA counter-ion. Each plays a distinct role. The DCHA counter-ion neutralizes the carboxylic acid, forming a salt that enhances crystallinity and improves shelf-life over the corresponding free acid.[2]

Summary of Key Properties

The following table summarizes the essential quantitative data for Boc-N-Me-Phe DCHA, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 40163-88-0 | [2][3] |

| Molecular Formula | C₁₅H₂₁NO₄ · C₁₂H₂₃N | [2] |

| Molecular Weight | 460.7 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 173 - 180 °C | [2] |

| Optical Rotation | [α]²⁰/D = -25 ± 2° (c=1 in MeOH) | [2] |

| Purity (Typical) | ≥98% (TLC), ≥99% (HPLC) | [2] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | [3][4] |

| Storage Temperature | 2 - 8 °C | [2] |

Section 2: Chemical Stability and Degradation Pathways

The long-term stability of a synthesis reagent is paramount for reproducible results. The primary point of vulnerability in the Boc-N-Me-Phe DCHA molecule is the tert-butyloxycarbonyl (Boc) protecting group.

The Stabilizing Role of the DCHA Salt

The formation of the dicyclohexylammonium salt is a deliberate strategy to enhance stability. The free acid form, Boc-N-Me-Phe-OH, has a potentially reactive carboxylic acid group. By neutralizing this with the bulky, lipophilic base dicyclohexylamine, the resulting salt is typically a highly crystalline, non-hygroscopic solid. This physical state minimizes susceptibility to atmospheric moisture and reduces the potential for acid-catalyzed degradation on the shelf, making it an excellent choice for a stable, storable reagent.[2]

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The Boc group is designed for its stability in basic and neutral conditions but its facile cleavage under acidic conditions.[5] This is its key feature for use in peptide synthesis.[6] However, this reactivity also constitutes its main degradation pathway during storage if not handled properly. Exposure to acidic vapors or contaminants can catalyze the hydrolysis of the carbamate linkage, leading to the loss of the Boc group and the formation of N-methyl-phenylalanine, carbon dioxide, and tert-butanol (or isobutylene).

This degradation compromises the purity of the material, leading to failed couplings or undesired side-products in subsequent synthesis steps.

Factors Influencing Stability

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. The recommended storage temperature of 2-8°C is critical to minimize the kinetic energy of the system and ensure long-term stability.[2]

-

Moisture: While the DCHA salt is less hygroscopic than the free acid, absorption of water can still be detrimental. Water can act as a reactant in the hydrolytic cleavage of the Boc group, particularly in the presence of trace acidic impurities.

-

Light: While not the primary concern, prolonged exposure to high-energy UV light should be avoided as it can potentially affect complex organic molecules. Standard practice is to store reagents in opaque containers.

Section 3: Recommended Protocols for Handling and Quality Control

Adherence to strict protocols for handling, storage, and quality assessment is a self-validating system that guarantees the integrity of Boc-N-Me-Phe DCHA from receipt to use.

Protocol 1: Long-Term Storage

-

Verification: Upon receipt, confirm the product's appearance (white to off-white powder) and that the container seal is intact.

-

Temperature Control: Immediately transfer the container to a refrigerator or cold room maintained at 2-8°C.

-

Moisture Control: Store the tightly sealed container within a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a dry atmosphere.

-

Atmosphere Control: Ensure the storage area is free from acidic or corrosive vapors. Do not store near bottles of strong acids like HCl or TFA.[7]

Protocol 2: Preparation of Solutions for Synthesis

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold powder.

-

Solvent Selection: Use high-purity, anhydrous grade solvents appropriate for peptide synthesis, such as dichloromethane (DCM) or dimethylformamide (DMF). The compound is also soluble in chloroform, ethyl acetate, and DMSO.[3]

-

Usage: Prepare solutions fresh for immediate use whenever possible. While short-term storage of solutions at low temperatures may be acceptable, the stability of the compound in solution is significantly lower than in its solid, crystalline state.[8]

Protocol 3: Purity Assessment by Reverse-Phase HPLC

Regularly assessing the purity of the reagent, especially for a new lot or after long-term storage, is essential. A standard RP-HPLC method provides a reliable quantitative measure of purity.[9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A typical gradient for separating the compound from potential impurities would be:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm and 254 nm.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase.

-

Analysis: A pure sample will exhibit a single major peak. The appearance of additional peaks, particularly at earlier retention times, may indicate degradation (e.g., the more polar N-Me-Phe-OH).

Conclusion

Boc-N-Me-Phe DCHA is a high-value reagent that enables the synthesis of structurally complex and biologically robust peptides. Its utility is directly linked to its purity, which is safeguarded by its formulation as a stable dicyclohexylammonium salt. The primary threat to its integrity is the acid-catalyzed cleavage of the Boc protecting group. By understanding this vulnerability and implementing rigorous storage and handling protocols—specifically, maintaining cold, dry, and acid-free conditions—researchers can ensure the long-term stability and reliability of this essential building block, paving the way for successful and reproducible peptide synthesis.

References

- Yoo, D., Oh, J. S., & Kim, Y. G. (2002). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.

-

BLD Pharmatech. (n.d.). Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt. Retrieved from [Link]

-

PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]

-

American Elements. (n.d.). Boc-(4-tert-butyloxycarbonyl)-L-phenylalanine dicyclohexylammonium salt. Retrieved from [Link]

- Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University.

- Ghavami, A., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central.

- Kumar, A., et al. (2013). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent.

-

PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-MePhe-OH DCHA. Retrieved from [Link]

-

PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). Retrieved from [Link]

-

Globe Chemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-D-Phe-OH. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-N-methyl-D-phenylalanine. Retrieved from [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-MEPHE-OH DCHA | 40163-88-0 [chemicalbook.com]

- 4. BOC-D-MEPHE-OH DCHA | 102185-45-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chempep.com [chempep.com]

- 7. globechemie.com [globechemie.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

Boc-N-Me-Phe DCHA CAS number and molecular weight

An In-depth Technical Guide to N-α-Boc-N-methyl-phenylalanine Dicyclohexylammonium Salt

Introduction

N-α-(tert-Butoxycarbonyl)-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe DCHA) is a pivotal amino acid derivative for chemists and pharmaceutical scientists. Its unique structural modifications—the N-terminal Boc protecting group and the N-α-methylation—offer precise control in the stepwise construction of complex peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in modern drug discovery and development.

Core Physicochemical Properties

The fundamental characteristics of Boc-N-Me-Phe DCHA are crucial for its effective application in synthesis. A primary point of distinction is the stereochemistry of the phenylalanine residue, which can be either the L- or D-enantiomer. This chirality is a critical determinant of the biological activity of the resulting peptide and dictates the specific CAS number for the compound.

| Property | Boc-N-Me-L-Phe DCHA | Boc-N-Me-D-Phe DCHA |

| CAS Number | 40163-88-0[1][2][3][4] | 102185-45-5[5][6][7][8] |

| Molecular Formula | C₂₇H₄₄N₂O₄[1] | C₂₇H₄₄N₂O₄[5][6] |

| Molecular Weight | 460.7 g/mol [2][3] | 460.65 g/mol [5] |

| Appearance | Off-white to white powder[3] | White powder[5][8] |

| Melting Point | 173 - 180 °C[3] | 174 - 178 °C[7] |

| Storage Conditions | 0 - 8 °C[3] | -20°C is recommended for long-term storage[8] |

The free acid form, N-Boc-N-methyl-phenylalanine (Boc-N-Me-Phe-OH), is the precursor to the DCHA salt. Its properties are also essential for understanding the complete chemical context.

| Property | Boc-N-Me-L-Phe-OH | Boc-N-Me-D-Phe-OH |

| CAS Number | 37553-65-4[9][10][11][12] | 85466-66-6[13] |

| Molecular Formula | C₁₅H₂₁NO₄[9][11] | C₁₅H₂₁NO₄[13] |

| Molecular Weight | 279.33 g/mol [11] | 279.33 g/mol [13] |

The Strategic Importance of the DCHA Salt and N-Methylation

The Role of the Dicyclohexylammonium (DCHA) Salt

The formation of a dicyclohexylammonium salt is a common and effective strategy in peptide chemistry.[14] N-protected amino acids, particularly those that are oily or difficult to crystallize in their free acid form, are often converted to DCHA salts.[15] This imparts several practical advantages:

-

Enhanced Stability: Salts are generally more crystalline and stable than their free acid counterparts, which simplifies storage and extends shelf life.[14]

-

Improved Handling: The solid, crystalline nature of the DCHA salt makes it easier to weigh and handle accurately in a laboratory setting compared to a viscous oil.[14]

-

Simplified Purification: The crystallization process used to form the DCHA salt can be an effective purification step.[15]

The Impact of N-α-Methylation

The presence of a methyl group on the alpha-nitrogen of the amino acid backbone is a key feature of Boc-N-Me-Phe DCHA. This modification has profound implications for the resulting peptide:

-

Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can be leveraged to design peptides with higher receptor affinity and specificity.

-

Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases. This enhances the in vivo half-life of peptide-based drugs.

-

Modulated Bioavailability: The increased lipophilicity due to the methyl group can improve the membrane permeability and oral bioavailability of the peptide.

Application in Peptide Synthesis

Boc-N-Me-Phe DCHA is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its incorporation into a peptide sequence allows for the introduction of N-methylated residues, which is a common tactic in the development of therapeutic peptides.[3][7]

Workflow for Utilizing Boc-N-Me-Phe DCHA in SPPS

The general workflow involves the liberation of the free acid from the DCHA salt, followed by its activation and coupling to the growing peptide chain.

Caption: General workflow for the conversion of Boc-N-Me-Phe DCHA to its free acid and subsequent use in SPPS.

Experimental Protocol: Conversion of DCHA Salt to Free Acid

The following is a typical laboratory procedure for liberating the free amino acid from its DCHA salt.[15]

-

Suspend one part of the Boc-N-Me-Phe DCHA salt in 5-10 volume parts of ethyl acetate.

-

While stirring, add a 10% aqueous solution of phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower, aqueous phase should be between 2 and 3.

-

Separate the aqueous phase.

-

Wash the organic phase once with 2 volume parts of 10% phosphoric acid and then three times with 2 volume parts of water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and evaporate the solvent in vacuo to yield the free amino acid, which is often an oil or a foam.

Conclusion

Boc-N-Me-Phe DCHA is a specialized yet indispensable reagent in the field of peptide chemistry and drug development. The Boc protecting group allows for controlled, stepwise synthesis, while N-methylation offers a powerful tool for modulating the pharmacological properties of the final peptide. The dicyclohexylammonium salt form provides practical benefits in terms of stability and handling. A thorough understanding of the distinct properties of the L- and D-enantiomers is critical for the rational design and synthesis of novel peptide-based therapeutics.

References

- Exploring N-Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Pharmaceutical Intermedi

- Advancing Peptide Synthesis with Protected Amino Acid Deriv

- Boc-N-Me-Phe DCHA - Achmem. (Link: )

- Boc-N-Me-Phe.DCHA - N-Methyl Amino Acid Building Block | APExBIO. (Link: )

- Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt - Chem-Impex. (Link: )

- Boc-N-Me-Phe.DCHA - 克拉玛尔试剂. (Link: )

- Boc-N-Me-Phe-OH . DCHA, 5 g (8530840005) - Alkali Scientific. (Link: )

- Product information, Boc-n-d-me-phe•dcha - P&S Chemicals. (Link: )

- CAS 37553-65-4: Boc-N-Me-Phe-OH | CymitQuimica. (Link: )

- Conversion of a DCHA salt to the free acid - Bachem. (Link: )

- Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt - Chem-Impex. (Link: )

- Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. (Link: )

- Boc-N-Me-Phe-OH | Amino Acid Deriv

- N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem - NIH. (Link: )

- Boc-N-Me-Phe-OH | 37553-65-4 - TCI Chemicals. (Link: )

- Boc-N-Me-Phe-OH | Amino Acid Deriv

- Boc-3,4-difluoro-L-phenylalanine dicyclohexylammonium salt - Chem-Impex. (Link: )

- HOAt.

- In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA : r/Chempros - Reddit. (Link: )

- Boc-N-Me-Phe-OH = 98.0 37553-65-4 - Sigma-Aldrich. (Link: )

- Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem - NIH. (Link: )

- Boc-N-Me-Phe-OH = 98.0 37553-65-4 - Sigma-Aldrich. (Link: )

- Boc-N-Me-Phe-OH 37553-65-4 | Tokyo Chemical Industry Co., Ltd.(JP). (Link: )

- Boc-Phe-OH [13734-34-4] - Aapptec Peptides. (Link: )

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Link: )

Sources

- 1. achmem.com [achmem.com]

- 2. apexbt.com [apexbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-N-Me-Phe.DCHA|å æçå° [klamar-reagent.com]

- 5. innospk.com [innospk.com]

- 6. pschemicals.com [pschemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS 37553-65-4: Boc-N-Me-Phe-OH | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boc-N-Me-Phe-OH | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boc-N-Me-Phe-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. bachem.com [bachem.com]

Synthesis of Boc-N-Me-Phe-DCHA: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of N-Methylated Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug discovery, N-methylated amino acids are indispensable tools for modulating the pharmacological properties of peptides. The incorporation of an N-methyl group on the peptide backbone introduces conformational constraints, enhances metabolic stability by impeding enzymatic degradation, and can improve membrane permeability.[1] N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a key building block for introducing this modification. However, the free acid is often an oil or a low-melting solid, which presents challenges in handling, purification, and storage. To overcome these issues, it is frequently converted to its dicyclohexylammonium (DCHA) salt, Boc-N-Me-Phe-DCHA, which is a stable, crystalline solid that is easier to handle and purify.[1][2]

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Boc-N-Me-Phe-DCHA, designed for researchers, scientists, and professionals in drug development. The protocols and insights provided herein are grounded in established chemical principles and validated practices to ensure reproducibility and high purity of the final product.

Synthetic Strategy: A Two-Step Approach to a Stable Building Block

The synthesis of Boc-N-Me-Phe-DCHA is a two-step process that begins with the N-methylation of commercially available Boc-L-phenylalanine (Boc-Phe-OH), followed by the formation of the dicyclohexylammonium salt.

Caption: Simplified mechanism of N-methylation of Boc-Phe-OH.

Experimental Protocol: N-Methylation of Boc-L-phenylalanine

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |

| Boc-L-phenylalanine | 265.32 g/mol | 10.0 g | 37.7 mmol | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol (pure) | 3.02 g | 75.4 mmol | 2.0 |

| Methyl Iodide (MeI) | 141.94 g/mol | 4.7 mL (10.7 g) | 75.4 mmol | 2.0 |

| Diethyl Ether | - | As needed | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure:

-

Preparation: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add Boc-L-phenylalanine (10.0 g, 37.7 mmol) and anhydrous THF (200 mL). Stir the mixture at room temperature until all the solid dissolves.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 3.02 g, 75.4 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

-

Stirring: Stir the resulting suspension at 0 °C for 1 hour.

-

Addition of Methyl Iodide: Add methyl iodide (4.7 mL, 75.4 mmol) dropwise to the suspension at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

-

Quenching: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C.

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove mineral oil and unreacted methyl iodide.

-

Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Product Extraction: Extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Boc-N-Me-Phe-OH as a colorless to pale yellow oil or waxy solid. The crude product can be used directly in the next step without further purification.

Part 2: Formation and Purification of Boc-N-Me-Phe-DCHA

The conversion of the oily or low-melting Boc-N-Me-Phe-OH into its DCHA salt is a straightforward acid-base reaction that facilitates purification through crystallization.

Experimental Protocol: DCHA Salt Formation and Crystallization

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles | Equivalents |

| Crude Boc-N-Me-Phe-OH | 279.35 g/mol | ~37.7 mmol | ~37.7 mmol | 1.0 |

| Dicyclohexylamine (DCHA) | 181.32 g/mol | 6.8 g (7.4 mL) | 37.5 mmol | ~1.0 |

| Diethyl Ether or Ethyl Acetate | - | As needed | - | - |

| Hexane | - | As needed | - | - |

Procedure:

-

Dissolution: Dissolve the crude Boc-N-Me-Phe-OH in diethyl ether or ethyl acetate (approximately 10 mL per gram of crude product).

-

Addition of DCHA: Slowly add dicyclohexylamine (1.0 equivalent) to the stirred solution at room temperature.

-

Precipitation: A white precipitate of the DCHA salt should form immediately or upon cooling. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

-

Crystallization: Stir the suspension at room temperature for 1-2 hours and then cool in an ice bath for another hour to maximize precipitation.

-

Filtration: Collect the white solid by vacuum filtration and wash with cold diethyl ether or a mixture of ethyl acetate/hexane.

-

Drying: Dry the crystalline product under vacuum to a constant weight. A typical yield is 80-90% based on Boc-Phe-OH.

Recrystallization (Optional, for higher purity):

If required, the Boc-N-Me-Phe-DCHA can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or ethanol/water to achieve higher purity. [2]

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Boc-N-Me-Phe-DCHA.

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₇H₄₄N₂O₄ |

| Molecular Weight | 460.65 g/mol |

| Melting Point | 174-177 °C |

| Optical Rotation ([α]²⁰/D) | -25.0 ± 2.0° (c=1 in Methanol) [3] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.30-7.15 (m, 5H): Aromatic protons of the phenylalanine side chain.

-

~4.85 (dd, 1H): α-proton of the phenylalanine residue.

-

~3.20-2.90 (m, 2H): β-protons of the phenylalanine side chain.

-

~2.80 (s, 3H): N-methyl protons.

-

~2.50 (m, 2H): Protons on the cyclohexyl rings of DCHA adjacent to the nitrogen.

-

~1.90-1.10 (m, 20H): Remaining protons of the cyclohexyl rings of DCHA.

-

1.40 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~175.0: Carboxylate carbon.

-

~156.0: Carbonyl carbon of the Boc group.

-

~137.0: Quaternary aromatic carbon of the phenylalanine side chain.

-

~129.5, 128.5, 126.5: Aromatic carbons of the phenylalanine side chain.

-

~80.0: Quaternary carbon of the Boc group.

-

~60.0: α-carbon of the phenylalanine residue.

-

~52.0: Carbons on the cyclohexyl rings of DCHA adjacent to the nitrogen.

-

~35.0: β-carbon of the phenylalanine side chain.

-

~32.0, 25.0, 24.5: Carbons of the cyclohexyl rings of DCHA.

-

~30.0: N-methyl carbon.

-

~28.0: tert-butyl carbons of the Boc group.

High-Performance Liquid Chromatography (HPLC):

A typical reversed-phase HPLC method can be used to assess the purity of the final product.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Expected Purity | >98% |

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the Boc-N-Me-Phe free acid and the DCHA cation.

-

[M-H]⁻ for Boc-N-Me-Phe-OH: Calculated for C₁₅H₂₀NO₄⁻: 278.14. Found: 278.1.

-

[M+H]⁺ for DCHA: Calculated for C₁₂H₂₄N⁺: 182.19. Found: 182.2.

Conclusion: A Reliable Pathway to a Key Building Block

The synthesis of Boc-N-Me-Phe-DCHA via N-methylation of Boc-Phe-OH and subsequent salt formation is a reliable and scalable process. The resulting crystalline product offers significant advantages in terms of stability, purity, and ease of handling, making it a valuable intermediate for peptide synthesis and the development of novel therapeutics. The detailed protocols and analytical data provided in this guide serve as a comprehensive resource for researchers to confidently synthesize and characterize this important N-methylated amino acid derivative.

References

- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.

- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1137 - Converting Boc-Amino Acid DCHA Salts to Free Acids.

-

Aapptec Peptides. (n.d.). Boc-MePhe-OH DCHA [40163-88-0]. Retrieved from [Link]

- Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.

-

Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

- Dahiya, R. (2009). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Poloniae Pharmaceutica - Drug Research, 66(5), 509-518.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]

-

PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring N-Boc-N-methyl-D-phenylalanine Dicyclohexylammonium Salt: A Key Pharmaceutical Intermediate. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of N-Boc-dolaproine-methyl ester and Related Compounds.

-

SpectraBase. (n.d.). BOC-PHE-ALA-O-ME - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Alkali Scientific. (n.d.). Boc-N-Me-Phe-OH . DCHA, 5 g (8530840005). Retrieved from [Link]

- Ito, M., Hagiwara, D., & Kamiya, T. (1975). A new reagent for t-butoxycarbonylation of amino acids. Tetrahedron Letters, 16(49), 4393-4394.

Sources

An In-depth Technical Guide to N-Methylated Phenylalanine in Peptides

Abstract

The modification of peptides with N-methylated amino acids, particularly N-methylated phenylalanine (N-Me-Phe), represents a cornerstone strategy in modern medicinal chemistry. This modification offers a powerful toolset to overcome the intrinsic pharmacokinetic limitations of peptide therapeutics, such as susceptibility to enzymatic degradation and poor membrane permeability.[1][2] By introducing a methyl group to the backbone amide nitrogen, N-Me-Phe imparts significant structural and functional changes.[3] This guide provides an in-depth analysis of the core features of N-methylated phenylalanine, exploring its profound impact on peptide conformation, proteolytic stability, and receptor interaction. We will delve into the mechanistic underpinnings of these effects, provide field-proven experimental protocols for synthesis and analysis, and present a comprehensive overview for researchers, scientists, and drug development professionals aiming to harness the full potential of this "druggability"-enhancing modification.[2]

The Structural Cornerstone: Conformational Control via N-Methylation

The introduction of a methyl group onto the amide nitrogen of a phenylalanine residue fundamentally alters the peptide's structural landscape. This seemingly minor addition has cascading effects on backbone flexibility and the energetic favorability of certain conformations.

Restriction of Backbone Dihedral Angles

A standard peptide bond is planar and predominantly exists in a trans conformation to minimize steric clash between adjacent amino acid side chains.[4] N-methylation introduces steric bulk directly onto the backbone nitrogen.[3] This bulk restricts the rotation around the key dihedral angles, phi (φ) and psi (ψ), effectively locking the peptide into a more defined and rigid conformation.[5] This pre-organization can be critical for receptor binding, as it reduces the entropic penalty required for the peptide to adopt its bioactive conformation upon interacting with a target.[6]

The Cis/Trans Isomerization Phenomenon

A crucial consequence of N-methylation is the lowered energy barrier between the cis and trans conformations of the amide bond.[7] While standard amide bonds have a strong preference for trans (often >1000:1), an N-methylated peptide bond can readily exist as a mixture of both isomers in solution.[4][8] The ratio of these isomers is sensitive to the surrounding amino acid sequence, solvent polarity, and temperature.[9]

This equilibrium can be a double-edged sword. In some cases, only one isomer is biologically active, making the presence of the other a liability. In other instances, the dynamic equilibrium itself is crucial for activity. The ability to favor one conformation over the other is a key challenge and opportunity in peptide design.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing and quantifying this cis/trans isomerism.[8][11]

Caption: Conformational impact of N-methylation on the peptide backbone.

The Shield: Enhancing Proteolytic Stability

One of the most significant advantages of incorporating N-Me-Phe is the dramatic increase in the peptide's resistance to proteolytic degradation.[1] Peptides are notoriously susceptible to cleavage by proteases in the body, leading to short in-vivo half-lives.[1] N-methylation provides a robust solution to this critical issue.

Mechanism of Protease Resistance: Steric Hindrance

Proteases recognize and bind to specific sequences in a peptide backbone, often utilizing hydrogen bonding patterns to position the scissile bond within their active site. The methyl group on the amide nitrogen acts as a "steric shield," physically obstructing the approach of the protease.[12] This steric hindrance disrupts the necessary enzyme-substrate interactions, effectively preventing the enzymatic cleavage of the adjacent peptide bond.[1] This protective effect can even extend over a window of several residues, not just the immediate site of modification.[12]

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.[12]

Quantitative Impact on Stability

The increase in proteolytic stability is not merely theoretical; it is a quantifiable and often dramatic effect. N-methyl scanning, where residues are systematically replaced with their N-methylated counterparts, is a common technique to identify key positions for enhancing stability.

| Peptide Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| Non-methylated Analog | Trypsin | ~2.5 min | - |

| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 |

| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 |

| Data adapted from a study on N-methyl scanning mutagenesis.[1] |

Fine-Tuning Bioactivity: Receptor Binding and Permeability

The ultimate goal of most peptide therapeutics is to bind a specific biological target with high affinity and selectivity. The conformational and stability enhancements conferred by N-Me-Phe directly translate to improved pharmacodynamic and pharmacokinetic properties.[2]

Receptor Affinity and Selectivity

By constraining the peptide's conformation, N-methylation can pre-organize the pharmacophoric side chains into an optimal arrangement for receptor binding.[13] This can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, different receptor subtypes often recognize distinct peptide conformations. N-methylation can be used to lock a peptide into a conformation that is selective for one receptor subtype over others, thereby reducing off-target effects and improving the therapeutic window.[14]

Enhancing Membrane Permeability

A major hurdle for many peptide drugs is their inability to cross cell membranes to reach intracellular targets.[12] N-methylation can improve membrane permeability through two primary mechanisms:

-

Reduced Hydrogen Bond Donors: Each N-methylation removes a backbone amide proton, which is a hydrogen bond donor.[6] This reduces the energetic penalty of desolvation as the peptide moves from an aqueous environment into the lipid bilayer of the cell membrane.[3]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity (hydrophobicity) of the peptide, which can favor partitioning into the cell membrane.[3]

This strategy has been particularly effective in improving the oral bioavailability of cyclic peptides.[15][16]

Experimental Protocols: Synthesis and Analysis

The successful incorporation and analysis of N-Me-Phe requires specialized methodologies.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Phe Containing Peptide

The synthesis of N-methylated peptides presents challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[3] This protocol outlines the key steps using the standard Fmoc/tBu strategy.[13][17]

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[18]

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[17]

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain.[19]

-

Drain and repeat the treatment for an additional 10-15 minutes.[19]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

3. Coupling of Fmoc-N-Me-Phe-OH:

-

Activation: In a separate vial, dissolve Fmoc-N-Me-Phe-OH (3 eq.), a coupling agent such as HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[19] Rationale: The sterically hindered N-methylated amine is less nucleophilic, requiring a more potent activating agent (like HATU) compared to standard couplings.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction for 2-4 hours. Rationale: Extended coupling times are often necessary to ensure the reaction goes to completion.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that the N-methylated amine at the N-terminus will not give a positive result; the test is used after this step to ensure the subsequent standard amino acid has coupled successfully.[19]

4. Iterative Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the full peptide is assembled.[18]

5. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.[17]

-

Add a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[20]

6. Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[20]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity using mass spectrometry (MS) and analytical HPLC.[20]

Analytical Workflow

A robust analytical workflow is essential to validate the synthesis and characterize the properties of the N-methylated peptide.

Caption: A typical analytical workflow for N-methylated peptides.

Conclusion

N-methylated phenylalanine is far more than a simple structural analog; it is a strategic tool for rational peptide drug design. Its incorporation provides a potent method for enhancing proteolytic stability, controlling backbone conformation, and improving membrane permeability.[2][5] While the synthesis and analysis of N-methylated peptides require specialized techniques to manage challenges like slower coupling reactions and cis/trans isomerization, the profound benefits for the pharmacokinetic and pharmacodynamic profile of therapeutic peptides make it an indispensable modification in the field.[3][8] A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively leverage N-Me-Phe to engineer the next generation of peptide-based therapeutics.

References

-

MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]

-

Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. [Link]

-

Biron, E., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(4), 259–265. [Link]

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

-

Golan, T., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(4), 1145–1153. [Link]

-

MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]

-

Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141–146. [Link]

-

ResearchGate. N -methylation in amino acids and peptides: Scope and limitations. [Link]

-

LifeTein. Should My Peptide Be Methylated? [Link]

-

Sun, D., et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]

-

ResearchGate. N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. [Link]

-

Digital Commons@Kennesaw State University. Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. [Link]

-

Bohrium. Synthesis of Unnatural α, α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

-

Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4059. [Link]

-

Ito, K., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 12(1), 654. [Link]

-

Dipòsit Digital de la Universitat de Barcelona. Backbone N-modified peptides: beyond N-methylation. [Link]

-

Siodłak, D., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-478. [Link]

-

ResearchGate. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development | Request PDF. [Link]

-

Trzepałka, E., et al. (2004). Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs. Journal of Peptide Research, 63(4), 333-346. [Link]

-

Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

ACS Publications. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]

-

Semantic Scholar. cis-trans-isomerism of the peptide bond in N-methylated alanine dipeptides. [Link]

-

National Center for Biotechnology Information. N-Methylphenylalanine. PubChem Compound Database. [Link]

-

Olejniczak, S., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(12), 4568–4594. [Link]

-

ResearchGate. 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. [Link]

-

London, R. E., et al. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2285–2294. [Link]

-

National Center for Biotechnology Information. An electronic effect on protein structure. [Link]

-

Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular Psychiatry, 7(4), 359-367. [Link]

-

ResearchGate. (PDF) Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. [Link]

-

LaPlanche, L. A., & Rogers, M. T. (1964). cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Journal of the American Chemical Society, 86(3), 337–341. [Link]

-

Zhang, C., et al. (2016). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 291(19), 10336–10348. [Link]

-

Kumar, A., & Lathwal, S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3362. [Link]

-

ResearchGate. α‐N‐Methyltransferase regiospecificity is mediated by proximal, redundant enzyme–substrate interactions. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. DSpace [diposit.ub.edu]

- 8. Cis/trans conformational equilibrium across the N-methylphenylalanine- N-methylphenylalanine peptide bond of arginine vasopressin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. benchchem.com [benchchem.com]

- 20. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

A-Technical-Guide-to-High-Purity-Boc-N-Me-Phe-DCHA-for-Peptide-Synthesis-and-Drug-Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are critical building blocks in modern peptide-based drug discovery, imparting enhanced proteolytic stability, improved pharmacokinetic profiles, and conformational constraints that can fine-tune biological activity.[1][2] Among these, Boc-N-Me-Phe-DCHA (N-α-(tert-Butoxycarbonyl)-N-α-methyl-L-phenylalanine dicyclohexylammonium salt) is a key reagent for the incorporation of N-methyl-phenylalanine into peptide sequences. The selection of a high-purity commercial source for this reagent is paramount to the success of synthetic campaigns and the ultimate quality of the final peptide. This guide provides a comprehensive overview of Boc-N-Me-Phe-DCHA, a survey of commercial suppliers, and technical considerations for its quality control and application.

The Significance of N-Methylation in Peptide Drug Design

The N-methylation of peptide bonds is a subtle yet powerful modification that can dramatically alter the properties of a peptide.[3][4] By replacing the amide proton with a methyl group, several key advantages are conferred:

-

Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.[2][5]

-

Enhanced Membrane Permeability: The removal of the hydrogen bond donor capacity and increased lipophilicity can improve a peptide's ability to cross cell membranes.[2][3]

-

Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, influencing the overall conformation of the peptide. This can lead to higher receptor affinity and selectivity.[4]

-

Improved Solubility: In some cases, N-methylation can disrupt interchain hydrogen bonding, leading to better solubility of hydrophobic peptides.[2]

Boc-N-Me-Phe-DCHA serves as a protected building block for introducing these advantages into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the amine, while the dicyclohexylammonium (DCHA) salt improves the compound's crystallinity and handling characteristics.

Commercial Suppliers of High-Purity Boc-N-Me-Phe-DCHA

The quality of the starting materials in peptide synthesis directly impacts the purity and yield of the final product. Therefore, sourcing high-purity Boc-N-Me-Phe-DCHA is a critical first step. Below is a comparative table of several reputable commercial suppliers.

| Supplier | Product Name/Number | Stated Purity | Analytical Methods |

| APExBIO | Boc-N-Me-Phe.DCHA (A7708) | ≥ 98.00% | COA available |

| Alkali Scientific | Boc-N-Me-Phe-OH . DCHA (8530840005) | Not explicitly stated | - |

| Advanced ChemTech | Boc-MePhe-OH∙DCHA | Not explicitly stated | - |

| AAPPTec | Boc-MePhe-OH DCHA | Lot-specific COA | - |

| CymitQuimica | Boc-N-Me-Phe.DCHA | 98% | - |

| Merck (Sigma-Aldrich) | Boc-N-Me-Phe-OH | ≥98.0% | - |

| CP Lab Safety | Boc-N-Me-P-Nitro-Phe-OH DCHA | 98%+ (HPLC) | HPLC |

Note: The availability of detailed analytical data, such as Certificates of Analysis (COA) with HPLC, NMR, and Mass Spectrometry data, is a strong indicator of a supplier's commitment to quality. Researchers are strongly encouraged to request lot-specific COAs before purchase.

Quality Control and Handling of Boc-N-Me-Phe-DCHA

Upon receipt of Boc-N-Me-Phe-DCHA, it is prudent to perform in-house quality control to verify its identity and purity.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of amino acid derivatives. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method. The presence of a single major peak indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound. Key signals to look for include the Boc group protons (singlet around 1.4 ppm), the N-methyl protons (singlet around 2.7-3.0 ppm), the phenylalanine aromatic protons (multiplet between 7.1-7.4 ppm), and the dicyclohexylamine protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of both the Boc-N-Me-Phe free acid and the dicyclohexylamine counter-ion.

Storage and Handling

Boc-N-Me-Phe-DCHA is typically a stable, crystalline solid. For long-term storage, it is recommended to keep it at -20°C.[6] Before use, the compound should be allowed to warm to room temperature in a desiccator to prevent moisture condensation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Boc-N-Me-Phe-DCHA into a growing peptide chain follows the standard protocols for Boc-SPPS.

Deprotection and Coupling Workflow

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of Boc-N-Me-Phe.

Figure 1: Boc-SPPS Cycle for Boc-N-Me-Phe Incorporation.

Step-by-Step Coupling Protocol

-

Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc protecting group.

-

Washing: Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DMF.

-

Activation: In a separate vessel, pre-activate the Boc-N-Me-Phe-OH (obtained by treating the DCHA salt with a mild acid and extracting into an organic solvent) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of DIEA in DMF.

-

Coupling: Add the activated Boc-N-Me-Phe-OH solution to the neutralized resin and allow the reaction to proceed with agitation.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Note: Coupling of N-methylated amino acids can be more challenging than their non-methylated counterparts due to steric hindrance. Longer coupling times or the use of more potent activating agents may be necessary.[5]

Conclusion

The selection of high-purity Boc-N-Me-Phe-DCHA from a reputable commercial supplier is a foundational step in the successful synthesis of N-methylated peptides. By understanding the critical role of this reagent, implementing rigorous quality control measures, and employing optimized synthetic protocols, researchers can confidently incorporate N-methyl-phenylalanine into their peptide sequences to enhance their therapeutic potential. This guide provides a framework for making informed decisions regarding the procurement and application of this essential building block in peptide-based drug discovery and development.

References

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

AAPPTec. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]

-

Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

-

Sagan, S., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Available at: [Link]

-

Alkali Scientific. (n.d.). Boc-N-Me-Phe-OH . DCHA, 5 g. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Boc-N-Me-P-Nitro-Phe-OH DCHA, 98%+ (HPLC). Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-MePhe-OH DCHA. Retrieved from [Link]

- Newton, C. G. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nottingham Trent University.

- Kumar, A., et al. (2013). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica.

Sources

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 6. apexbt.com [apexbt.com]

An In-depth Technical Guide to Boc-N-Me-Phe DCHA: Safety, Properties, and Application in Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-(tert-Butoxycarbonyl)-Nα-methyl-L-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe DCHA). It is intended for researchers, scientists, and drug development professionals who utilize peptide chemistry and require a deeper understanding of this key building block. We will delve into its material safety, physicochemical properties, and strategic applications, particularly focusing on the rationale behind its use in modern peptide synthesis.

Introduction: The Strategic Advantage of N-Methylation and DCHA Salt Formulation

In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is paramount. N-methylation of the peptide backbone is a powerful strategy to address these challenges.[1][2][3] By replacing an amide proton with a methyl group, N-methylation introduces steric hindrance that shields the adjacent peptide bond from proteolytic cleavage, thereby enhancing the peptide's in vivo half-life.[3][4] Furthermore, this modification can improve a peptide's pharmacokinetic profile by increasing its lipophilicity and reducing the number of hydrogen bond donors, which can facilitate membrane permeability and potentially lead to oral bioavailability.[1][2]

Boc-N-Me-Phe DCHA is a specialized amino acid derivative designed to streamline the incorporation of an N-methylated phenylalanine residue during solid-phase peptide synthesis (SPPS). The use of the dicyclohexylammonium (DCHA) salt form is a deliberate choice to improve the handling and stability of the building block. Amino acid derivatives that are oils or are difficult to crystallize as free acids can be readily purified and stored as stable, crystalline DCHA salts.[5][6][7] This ensures higher purity and easier weighing and dissolution in the laboratory.[5][8]

This guide will provide the necessary safety and handling information, detail the compound's properties, and offer a practical workflow for its use, empowering researchers to leverage its full potential in their synthetic endeavors.

Material Safety & Handling (MSDS Information)

Safe and effective handling of any chemical reagent is the foundation of successful research. The following information is synthesized from available Material Safety Data Sheets (MSDS) and should be considered a primary reference for laboratory procedures.

Hazard Identification

Boc-N-Me-Phe DCHA is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

It is handled as a combustible solid.[8]

Recommended Handling and Storage

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid dust formation. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[1][4][11] Keep away from heat and sources of ignition.[9]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Fire-Fighting and Decomposition

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Hazardous Decomposition Products: Under fire conditions, hazardous fumes may be produced, including oxides of carbon (CO, CO2) and nitrogen (NOx).[9]

Physicochemical and Structural Properties

A thorough understanding of the reagent's properties is crucial for its effective application.

| Property | Value | Source(s) |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nα-methyl-L-phenylalanine dicyclohexylammonium salt | [4][9][12] |

| Synonyms | Boc-N-Me-L-Phe-OH·DCHA | [4] |

| CAS Number | 40163-88-0 | [4][9][11] |

| Molecular Formula | C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N) | [1][4][12] |

| Molecular Weight | 460.6 - 460.7 g/mol | [2][4][9] |

| Appearance | White to off-white solid powder | [4][9] |

| Melting Point | 173 - 180 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Purity | ≥ 99% (by HPLC) | [4] |

Chemical Structure:

Caption: Ionic association of Boc-N-Me-Phe-OH and DCHA.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-N-Me-Phe DCHA is as a protected amino acid building block in Boc-chemistry SPPS.[8][13] Its N-methylated nature makes it a valuable component for synthesizing peptides with enhanced therapeutic properties. A notable example is its use in the synthesis of teixobactin and its analogues, a class of potent antibiotics.[11][12][14]

Causality Behind Experimental Choices

-

Why Boc Chemistry? The Boc/Bzl protection strategy is robust and well-established.[15] While Fmoc chemistry is more common today, Boc chemistry can sometimes be advantageous for assembling "difficult sequences" prone to aggregation, as the repetitive trifluoroacetic acid (TFA) deprotection steps can help disrupt secondary structures.[16][17]

-

Why the DCHA Salt? As previously mentioned, the DCHA salt provides superior handling properties.[5][6] However, it must be converted to the free acid prior to the coupling reaction. This is a straightforward liquid-liquid extraction procedure.[7]

-

Coupling N-Methylated Amino Acids: The secondary amine of an N-methylated amino acid is more sterically hindered and less nucleophilic than a primary amine. This can lead to slower and less efficient coupling reactions.[15] Therefore, highly efficient coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective for these challenging couplings.[3] Pre-activation of the carboxylic acid is often recommended to ensure the reaction proceeds to completion.[3]

Experimental Workflow

The overall process for incorporating Boc-N-Me-Phe DCHA into a growing peptide chain on a solid support is visualized below.

Caption: Workflow for the use of Boc-N-Me-Phe DCHA in SPPS.

Detailed Step-by-Step Protocols

Protocol 1: Conversion of DCHA Salt to Free Acid [7]

-

Suspension: Suspend 1 part of Boc-N-Me-Phe DCHA salt in 5-10 volume parts of ethyl acetate.

-

Acidification: Add 10% aqueous phosphoric acid dropwise while stirring until the solid is completely dissolved and two clear liquid phases are visible. The pH of the lower aqueous phase should be 2-3.

-

Phase Separation: Separate the layers in a separatory funnel.

-

Washing: Wash the organic phase (top layer) once with 2 volume parts of 10% phosphoric acid, followed by three washes with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to obtain the free acid, which will likely be an oil or foam.

-

Verification: The free acid can be used directly or its concentration determined by weight for use in the subsequent coupling step.

Protocol 2: Coupling of Boc-N-Me-Phe-OH in SPPS [3][15]

This protocol assumes a standard Boc-SPPS procedure where the N-terminus of the resin-bound peptide has been deprotected (using TFA) and neutralized (using DIPEA).

-

Reagent Preparation: In a separate vessel, dissolve 3-4 equivalents of the Boc-N-Me-Phe-OH free acid (from Protocol 1) in DMF or NMP.

-

Pre-activation: Add 3-4 equivalents of HATU and 6-8 equivalents of DIPEA to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes. Note: Minimize pre-activation time to avoid potential racemization.[3]

-

Coupling Reaction: Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.

-